molecular formula C11H9F3O B2762680 1-[4-(Trifluoromethyl)phenyl]but-1-en-3-one CAS No. 80992-93-4

1-[4-(Trifluoromethyl)phenyl]but-1-en-3-one

Cat. No.: B2762680
CAS No.: 80992-93-4
M. Wt: 214.187
InChI Key: PHVQEHOBDSECPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(Trifluoromethyl)phenyl]but-1-en-3-one is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a butenone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-bromo-1-(trifluoromethyl)benzene with an appropriate butenone precursor under controlled conditions . The reaction is usually carried out in the presence of a base and a suitable solvent, such as tetrahydrofuran (THF), at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of 1-[4-(Trifluoromethyl)phenyl]but-1-en-3-one may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques, such as continuous flow reactors and automated synthesis, are often employed to enhance production rates and minimize waste .

Chemical Reactions Analysis

Types of Reactions

1-[4-(Trifluoromethyl)phenyl]but-1-en-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of 1-[4-(Trifluoromethyl)phenyl]but-1-en-3-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial in drug design, where the compound can modulate the activity of enzymes, receptors, and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(Trifluoromethyl)phenyl]but-1-en-3-one stands out due to its butenone moiety, which imparts unique reactivity and stability. The presence of the trifluoromethyl group further enhances its chemical properties, making it a versatile compound in various applications .

Properties

IUPAC Name

(E)-4-[4-(trifluoromethyl)phenyl]but-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O/c1-8(15)2-3-9-4-6-10(7-5-9)11(12,13)14/h2-7H,1H3/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHVQEHOBDSECPV-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70876673
Record name 3-Buten-2-one,4-(4-CF3-phenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70876673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80992-93-4
Record name 3-Buten-2-one,4-(4-CF3-phenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70876673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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